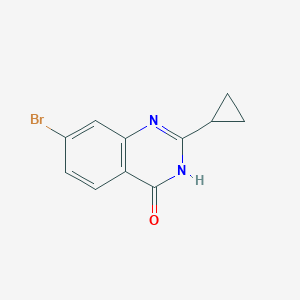
1-Propylpyridinium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propylpyridinium triflate is an organic ionic liquid that belongs to the class of pyridinium-based ionic liquids. It is characterized by its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These properties make it a promising alternative to traditional organic solvents in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propylpyridinium triflate can be synthesized through the reaction of 1-propylpyridine with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions, with the pyridine derivative being dissolved in an appropriate solvent, such as dichloromethane, and the acid being added slowly to the solution .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propylpyridinium triflate undergoes various chemical reactions, including:
Substitution Reactions: The triflate anion can be substituted with other nucleophiles, leading to the formation of different ionic liquids.
Oxidation and Reduction Reactions: The pyridinium cation can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides under mild conditions.
Oxidation and Reduction Reactions: May require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Major Products:
Substitution Reactions: Result in the formation of new ionic liquids with different anions.
Oxidation and Reduction Reactions: Lead to the formation of oxidized or reduced pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propylpyridinium triflate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems, particularly in enzyme stabilization and protein folding studies.
Medicine: Explored for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, and in energy storage devices like batteries and supercapacitors
Wirkmechanismus
The mechanism of action of 1-propylpyridinium triflate is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of other molecules, making it a versatile tool in both chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
1-Butylpyridinium Triflate: Similar in structure but with a longer alkyl chain, leading to different solubility and thermal properties.
1-Ethylpyridinium Triflate: Has a shorter alkyl chain, resulting in different physical and chemical properties.
1-Butylpyridinium Tetrafluoroborate: Shares the same cation but has a different anion, affecting its overall properties and applications.
Uniqueness: 1-Propylpyridinium triflate stands out due to its balanced properties, offering a good combination of thermal stability, solubility, and reactivity. This makes it a versatile compound suitable for a wide range of applications compared to its analogs .
Eigenschaften
IUPAC Name |
1-propylpyridin-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.CHF3O3S/c1-2-6-9-7-4-3-5-8-9;2-1(3,4)8(5,6)7/h3-5,7-8H,2,6H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYSIEVEMSHIOS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate](/img/structure/B6299726.png)

![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)









